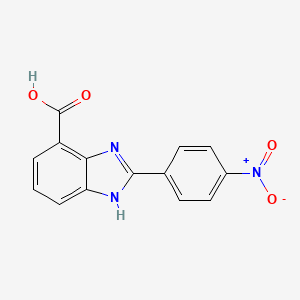

2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid

Vue d'ensemble

Description

2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid is a heterocyclic compound that features a benzimidazole core substituted with a nitrophenyl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid typically involves the condensation of o-phenylenediamine with 4-nitrobenzaldehyde, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and peracids.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) are often employed.

Major Products

Oxidation: Conversion to 2-(4-Amino-phenyl)-3H-benzoimidazole-4-carboxylic acid.

Reduction: Formation of 2-(4-Nitro-phenyl)-3H-benzoimidazole-4-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules, enabling the development of novel chemical entities with tailored properties.

Biology

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In vitro studies indicate comparable efficacy to established antibiotics.

- Anticancer Potential : Research indicates that 2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid exhibits promising anticancer activity against cell lines such as colon cancer (HCT116) and breast cancer (MCF-7). Its mechanism involves inducing apoptosis in cancer cells, likely through DNA binding and inhibition of cell proliferation, with reported IC50 values in the low micromolar range .

Medicine

- Therapeutic Development : The compound is being explored for its potential use in developing new therapeutic agents, particularly in cancer research. Studies have shown its ability to inhibit cell growth effectively, suggesting it could be a candidate for further drug development .

Industry

- Material Science : There is potential for this compound's application in developing new materials with specific electronic or optical properties, making it valuable in industrial contexts.

Antimicrobial Efficacy

A study evaluated the antibacterial activity of this compound using the agar diffusion method. Results indicated significant inhibition zones against multiple bacterial strains, comparable to standard antibiotics like ampicillin and gentamicin .

Anticancer Screening

In another investigation, the compound was tested against several cancer cell lines. Findings revealed effective inhibition of cell growth with IC50 values ranging from 2.2 µM to 5.3 µM across different cell types, indicating its potential as an anticancer agent .

Mécanisme D'action

The mechanism of action of 2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole core can bind to DNA or proteins, disrupting their function and leading to cell death.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(1H-Indol-3-ylazo)-N-(4-nitro-phenyl)-benzamide: Known for its antimicrobial and antiproliferative activities.

Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: Display significant activity against Mycobacterium tuberculosis.

Uniqueness

2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrophenyl group and a benzimidazole core makes it a versatile compound for various applications in research and industry.

Activité Biologique

2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. The presence of a nitrophenyl group and a benzimidazole core provides a versatile platform for various pharmacological applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits distinct chemical reactivity due to the nitro group, which can undergo reduction to form reactive intermediates that are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can be reduced, leading to the formation of reactive species that interact with cellular components, such as DNA and proteins. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro studies have shown that this compound has comparable efficacy to established antibiotics, suggesting its potential as a new antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines, including:

- Colon cancer (HCT116)

- Breast cancer (MCF-7)

The compound's mechanism involves inducing apoptosis in cancer cells, likely through its ability to bind to DNA and inhibit cell proliferation. Studies report IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, it is useful to compare it with related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Unique substitution pattern |

| 4-(1H-Indol-3-ylazo)-N-(4-nitro-phenyl)-benzamide | High | Moderate | Known for broad-spectrum activity |

| Benzimidazole derivatives | Variable | High | General class known for diverse activities |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound using the agar diffusion method. Results indicated significant inhibition zones against multiple bacterial strains, comparable to standard antibiotics like ampicillin and gentamicin .

- Anticancer Screening : In another investigation, the compound was tested against several cancer cell lines. The findings revealed that it effectively inhibited cell growth with IC50 values ranging from 2.2 µM to 5.3 µM across different cell types, indicating its potential as an anticancer agent .

Propriétés

IUPAC Name |

2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4/c18-14(19)10-2-1-3-11-12(10)16-13(15-11)8-4-6-9(7-5-8)17(20)21/h1-7H,(H,15,16)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOIUABBTFOUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587718 | |

| Record name | 2-(4-Nitrophenyl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904817-17-0 | |

| Record name | 2-(4-Nitrophenyl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.